

Technical Guide: 3-Butoxy-4-chlorophenol (CAS 1379357-79-5)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Butoxy-4-chlorophenol

Cat. No.: B8032735

[Get Quote](#)

Core Application: Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitors

Executive Summary

3-Butoxy-4-chlorophenol (CAS 1379357-79-5) is a specialized disubstituted phenolic intermediate used primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders. It serves as a critical "left-hand" building block for Acetyl-CoA Carboxylase (ACC) inhibitors, a class of drugs under development for the treatment of Non-Alcoholic Steatohepatitis (NASH), type 2 diabetes, and hepatocellular carcinoma.

The compound's structural motif—a phenol ring substituted with a lipophilic butoxy group at the meta position and a chlorine atom at the para position—provides essential hydrophobic interactions within the ACC enzyme's carboxyltransferase domain, enhancing potency and selectivity.

Chemical Identity & Physicochemical Properties

This compound combines the acidity of a phenol with the lipophilicity of an alkyl ether and the electronic modulation of an aryl chloride.

Table 1: Physicochemical Profile

Property	Data	Note
Chemical Name	3-Butoxy-4-chlorophenol	IUPAC
CAS Number	1379357-79-5	
Molecular Formula	C ₁₀ H ₁₃ ClO ₂	
Molecular Weight	200.66 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	48–52 °C (Predicted)	Low-melting solid
Boiling Point	~285 °C (at 760 mmHg)	Calculated
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO	Poor water solubility
pKa	~9.5	Phenolic OH
LogP	~3.4	Lipophilic

Synthetic Methodology

The synthesis of **3-Butoxy-4-chlorophenol** requires precise regiochemical control to ensure the chlorine atom is installed para to the hydroxyl group and ortho to the butoxy group. The most robust industrial route involves the selective chlorination of 3-butoxyphenol.

Synthesis Pathway Logic

- **Precursor Selection:** Resorcinol is mono-alkylated to form 3-butoxyphenol.
- **Regioselective Chlorination:** The hydroxyl group (-OH) is a stronger activating group than the alkoxy group (-OBu). Electrophilic aromatic substitution is directed para to the strongest activator. Therefore, chlorination occurs preferentially at position 4 (para to -OH).

Detailed Protocol

Step 1: Mono-alkylation of Resorcinol

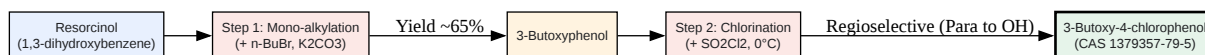
- Reagents: Resorcinol (1.0 eq), n-Butyl Bromide (1.0 eq), Potassium Carbonate (K_2CO_3 , 1.1 eq).
- Solvent: DMF or Acetone.
- Procedure:
 - Dissolve resorcinol in DMF under inert atmosphere (N_2).
 - Add K_2CO_3 and stir at room temperature for 30 min.
 - Add n-Butyl Bromide dropwise to minimize di-alkylation.
 - Heat to $60^\circ C$ for 4-6 hours.
 - Workup: Dilute with water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to isolate the mono-ether (3-butoxyphenol).

Step 2: Chlorination to **3-Butoxy-4-chlorophenol**

- Reagents: 3-Butoxyphenol (1.0 eq), Sulfuryl Chloride (SO_2Cl_2 , 1.0 eq).
- Solvent: Dichloromethane (DCM) or Toluene.
- Procedure:
 - Dissolve 3-butoxyphenol in dry DCM; cool to $0^\circ C$.
 - Add SO_2Cl_2 dropwise over 30 minutes. Note: SO_2Cl_2 is preferred over Cl_2 gas for better stoichiometry control.
 - Stir at $0^\circ C$ for 1 hour, then warm to room temperature.
 - Mechanism Check: The -OH directs ortho/para. The -OBu directs ortho/para. Position 4 is para to -OH and ortho to -OBu, making it the most electronically activated site.
 - Workup: Quench with saturated $NaHCO_3$. Extract with DCM. Dry over Na_2SO_4 .

- Purification: Recrystallization from hexanes or flash chromatography to remove the minor regioisomer (6-chloro isomer).

Visualization of Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Two-step synthesis starting from Resorcinol, highlighting the regioselective chlorination driven by the phenolic hydroxyl group.

Application in Drug Development: ACC Inhibitors

3-Butoxy-4-chlorophenol is a validated intermediate for synthesizing spirocyclic Acetyl-CoA Carboxylase (ACC) inhibitors. ACC is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA.

Mechanism of Action Context

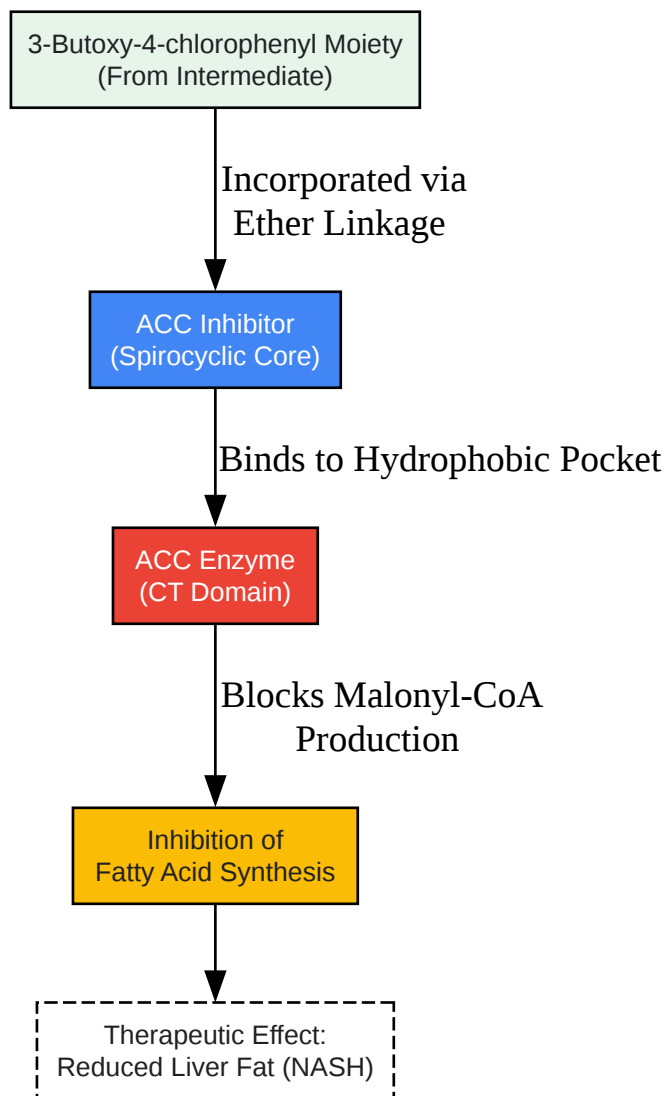
Inhibitors derived from this intermediate typically bind to the Carboxyltransferase (CT) domain of the ACC enzyme.

- The Phenol Role: The **3-butoxy-4-chlorophenol** moiety often acts as the "head group" that occupies a hydrophobic pocket in the enzyme.
- Coupling: The phenolic hydroxyl is frequently coupled to a spirocyclic amine core (e.g., via a Mitsunobu reaction or nucleophilic displacement on a linker) to form the final bioactive molecule.

Structural Logic in Inhibition

- Chlorine (4-position): Fills a small hydrophobic cavity and blocks metabolic oxidation at the para-position.
- Butoxy (3-position): Provides a flexible lipophilic chain that interacts with non-polar residues (e.g., Leucine, Phenylalanine) in the ACC binding pocket, improving binding affinity (IC₅₀).

Visualization of ACC Inhibition Logic



[Click to download full resolution via product page](#)

Caption: The structural role of the 3-butoxy-4-chlorophenyl moiety in the pharmacophore of ACC inhibitors.

Safety & Handling Protocols

As a chlorophenol derivative, this compound poses specific risks requiring strict adherence to safety protocols.

Hazard Identification (GHS)

- Signal Word: WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H411: Toxic to aquatic life with long-lasting effects.[1]

Handling Procedures

- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
- Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.
- Spill Response: Absorb with inert material (vermiculite or sand). Clean surface with a dilute alkaline solution (e.g., sodium carbonate) to neutralize phenolic residues.

References

- Griffith, D. A., et al. (2014). Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors. *Journal of Medicinal Chemistry*.
- Pfizer Inc. (2010). Spirocyclic Compounds as Acetyl-CoA Carboxylase Inhibitors. Patent WO 2010/003624.
- Harriman, G., et al. (2016). Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases. *Cell Metabolism*.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chlorophenol Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Chlorophenol for synthesis 106-48-9 \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 3-Butoxy-4-chlorophenol (CAS 1379357-79-5)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8032735/docs#technical-guide-3-butoxy-4-chlorophenol-cas-1379357-79-5\]](https://www.benchchem.com/product/b8032735/docs#technical-guide-3-butoxy-4-chlorophenol-cas-1379357-79-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

